molecular formula C29H32N2O5 B3969488 2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate

2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate

Cat. No. B3969488
M. Wt: 488.6 g/mol
InChI Key: GJCOTLXUCHDOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrethroids, which are a class of synthetic compounds structurally similar to natural pyrethrins . Pyrethrins are derived from certain plant species and have long been recognized for their potent insecticidal properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrethroids are typically synthesized from pyrethrins, which are produced in plants through various enzymatic reactions and genetic regulation .

Mechanism of Action

Pyrethroids, including possibly this compound, work by disrupting the function of neurons in insects, leading to their death .

properties

IUPAC Name

oxalic acid;2-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O.C2H2O4/c1-2-10-26(11-3-1)30-27-12-6-7-22(19-27)20-28-16-14-25(15-17-28)29-18-13-23-8-4-5-9-24(23)21-29;3-1(4)2(5)6/h1-12,19,25H,13-18,20-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOTLXUCHDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC(=CC=C4)OC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
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2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
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2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
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2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 5
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2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 6
2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate

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